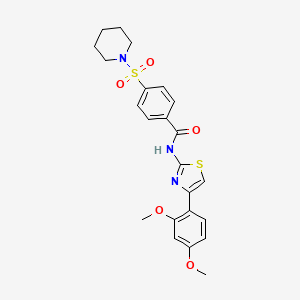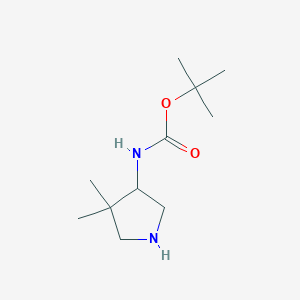
(4,4-Dimethyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4,4-Dimethyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester is a chemical compound that belongs to the class of carbamates It is characterized by a pyrrolidine ring substituted with two methyl groups at the 4-position and a carbamic acid ester group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4,4-Dimethyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester typically involves the reaction of 4,4-dimethylpyrrolidine with tert-butyl chloroformate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The process can be summarized as follows:
Starting Materials: 4,4-Dimethylpyrrolidine and tert-butyl chloroformate.
Reaction Conditions: Anhydrous conditions, typically in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 4,4-dimethylpyrrolidine is dissolved in an anhydrous solvent such as dichloromethane. Tert-butyl chloroformate is then added dropwise to the solution while maintaining the temperature at around 0°C. The reaction mixture is stirred for several hours, and the product is isolated by standard workup procedures, including extraction and purification by column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reagent addition, can further optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
(4,4-Dimethyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carbamic acid.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester carbonyl carbon.
Oxidation and Reduction: The pyrrolidine ring can undergo oxidation to form N-oxides or reduction to yield secondary amines.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, can be used to hydrolyze the ester group.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used to oxidize the pyrrolidine ring.
Reduction: Reducing agents such as lithium aluminum hydride can be employed to reduce the pyrrolidine ring.
Major Products
Hydrolysis: Carbamic acid and tert-butanol.
Substitution: Substituted carbamates.
Oxidation: Pyrrolidine N-oxides.
Reduction: Secondary amines.
Aplicaciones Científicas De Investigación
(4,4-Dimethyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4,4-Dimethyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carbamic acid, which can then interact with enzymes or receptors. The pyrrolidine ring may also play a role in binding to target proteins, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
(4,4-Dimethyl-pyrrolidin-3-yl)-carbamic acid methyl ester: Similar structure but with a methyl ester group instead of a tert-butyl ester.
(4,4-Dimethyl-pyrrolidin-3-yl)-carbamic acid ethyl ester: Similar structure but with an ethyl ester group instead of a tert-butyl ester.
Uniqueness
(4,4-Dimethyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester is unique due to its specific ester group, which can influence its reactivity and interactions with biological targets. The tert-butyl group provides steric hindrance, which can affect the compound’s stability and solubility.
Propiedades
IUPAC Name |
tert-butyl N-(4,4-dimethylpyrrolidin-3-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-8-6-12-7-11(8,4)5/h8,12H,6-7H2,1-5H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRIANBFFCCZBBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC1NC(=O)OC(C)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145724-15-8 |
Source


|
| Record name | tert-butyl N-(4,4-dimethylpyrrolidin-3-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-chlorophenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]cyclopentane-1-carboxamide](/img/structure/B2388566.png)

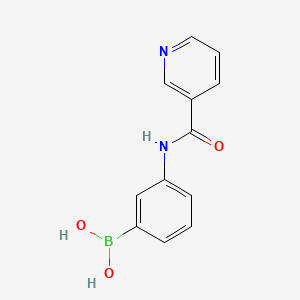
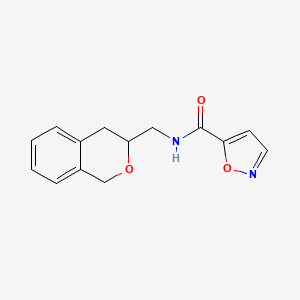
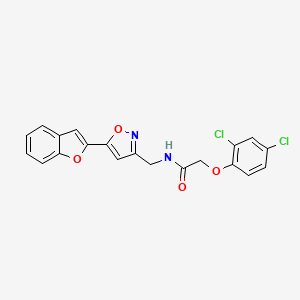
![Benzyl (1S,5R)-7,7-dimethyl-6-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B2388575.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]propanamide](/img/structure/B2388577.png)
![6-chloro-N-{2-[(2,2,2-trifluoroethyl)amino]phenyl}pyridine-3-sulfonamide](/img/structure/B2388582.png)
![N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)-4-nitrobenzene-1-sulfonamide](/img/structure/B2388583.png)
![1-(4-Chlorophenyl)-7-fluoro-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2388584.png)
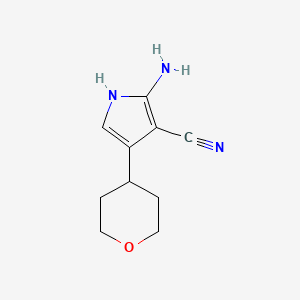
![N-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]NAPHTHALENE-1-CARBOXAMIDE](/img/structure/B2388586.png)
